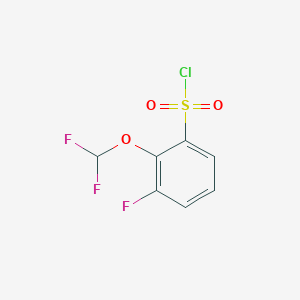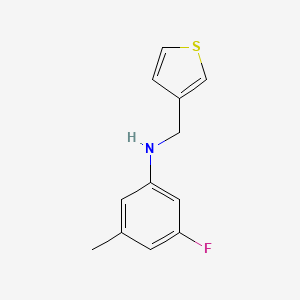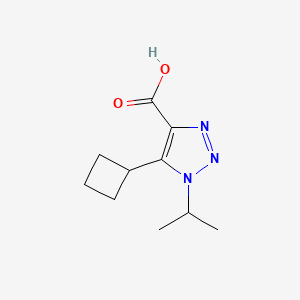
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with a unique structure that includes a cyclobutyl ring and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The cyclobutyl and isopropyl groups are introduced through appropriate starting materials, such as cyclobutyl azide and isopropyl acetylene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, and appropriate catalysts or activating agents.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its triazole ring and functional groups may interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde: A similar compound with an aldehyde group instead of a carboxylic acid group.
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-methanol: A similar compound with a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a cyclobutyl ring, an isopropyl group, and a carboxylic acid group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-cyclobutyl-1-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)13-9(7-4-3-5-7)8(10(14)15)11-12-13/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
SPMQWYZXPOJNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)C(=O)O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
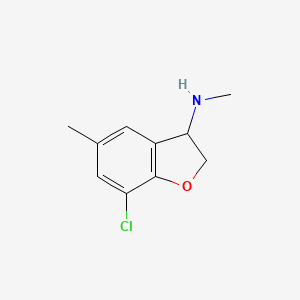
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
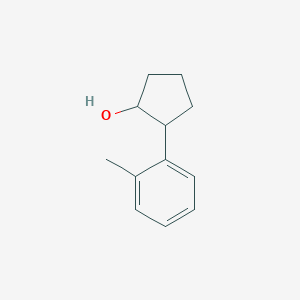
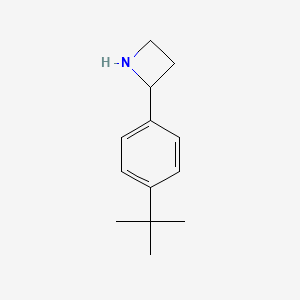
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)

![1-[4-(4-Chloro-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13305972.png)
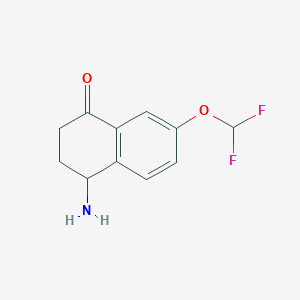
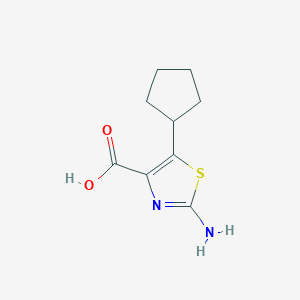
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13305992.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
